4-Chloro-2-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol
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Overview
Description
4-Chloro-2-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol typically involves a multi-step process. One common method includes the condensation reaction between 4-chloroaniline and 2-chloro-6-hydroxybenzaldehyde in the presence of a few drops of glacial acetic acid in anhydrous ethanol. The mixture is refluxed for several hours, and the resulting product is recrystallized from an appropriate solvent such as tetrahydrofuran .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The imino group can be reduced to an amine.
Substitution: The chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups at the chloro positions .
Scientific Research Applications
4-Chloro-2-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-[(E)-[(3-methylphenyl)imino]methyl]phenol: Similar structure but lacks the nitro and methoxy groups.
(E)-2-{[(5-Chloro-2-methoxyphenyl)imino]methyl}-4-nitrophenol: Similar structure with variations in the positioning of functional groups.
Uniqueness
4-Chloro-2-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both chloro and nitro groups, along with the imino and methoxy functionalities, makes it a versatile compound for various chemical transformations and applications.
Properties
Molecular Formula |
C16H14Cl2N2O4 |
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Molecular Weight |
369.2 g/mol |
IUPAC Name |
4-chloro-2-[(3-chloro-4-methoxyphenyl)iminomethyl]-3,5-dimethyl-6-nitrophenol |
InChI |
InChI=1S/C16H14Cl2N2O4/c1-8-11(16(21)15(20(22)23)9(2)14(8)18)7-19-10-4-5-13(24-3)12(17)6-10/h4-7,21H,1-3H3 |
InChI Key |
ATDHQWHZBLUWLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)C)[N+](=O)[O-])O)C=NC2=CC(=C(C=C2)OC)Cl |
Origin of Product |
United States |
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